molecular formula C35H72O3 B154781 2,3-Bis(hexadecyloxy)propan-1-ol CAS No. 13071-60-8

2,3-Bis(hexadecyloxy)propan-1-ol

Cat. No.: B154781
CAS No.: 13071-60-8
M. Wt: 540.9 g/mol
InChI Key: YQDJMFFVPVZWNK-UHFFFAOYSA-N
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Description

2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic compound known for its potential therapeutic and industrial applications. It is a chiral molecule with two long hydrocarbon chains attached to a propanol backbone. The molecular structure consists of a propanol backbone with two hexadecyloxy groups attached to the 2nd and 3rd carbon atoms.

Scientific Research Applications

2,3-Bis(hexadecyloxy)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: It acts as an endogenous ligand for the phorbol ester receptor, making it valuable in studying cellular signaling pathways.

    Medicine: Its potential therapeutic applications are being explored, particularly in drug delivery systems due to its unique properties.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Preparation Methods

The synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin under basic conditions to form the intermediate glycidyl ether. This intermediate is then subjected to further reaction with hexadecanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Bis(hexadecyloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecyloxy)propan-1-ol involves its interaction with molecular targets such as the phorbol ester receptor. This interaction can modulate various cellular signaling pathways, leading to changes in cellular functions . The compound’s long hydrocarbon chains allow it to integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

2,3-Bis(hexadecyloxy)propan-1-ol can be compared with other similar compounds such as:

    1,2-Dihexadecylglycerol: Similar in structure but with different functional groups.

    1,3-Dihexadecylglycerol: Differing in the position of the hexadecyloxy groups.

    2,3-Dihexadecylglycerol: Another isomer with different properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

2,3-dihexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJMFFVPVZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910206
Record name 2,3-Bis(hexadecyloxy)propan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13071-60-8, 1070-08-2
Record name 1,2-Di-O-hexadecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2,3-Bis(hexadecyloxy)propan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2,3-Bis(hexadecyloxy)propan-1-ol
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Record name 2,3-Bis(hexadecyloxy)propan-1-olato
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Record name (R)-2,3-bis(hexadecyloxy)propan-1-ol
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Synthesis routes and methods I

Procedure details

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CCCCCCCCCCCCCCCCOCC(COC(c1ccccc1)(c1ccccc1)c1ccccc1)OCCCCCCCCCCCCCC
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Synthesis routes and methods II

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1-hexadecyl glycerol (105 g, .33mol) and 93 g (0.33 mol) tritylchloride were dissolved in 300 ml of pyridine. The mixture was heated at 100° C. for 16 hours. After cooling to room temperature 1500 ml of ethyl ether was added and the slurry washed 3 times with cold .5N H2SO4, 5% sodium bicarbonate and 2 times with water. The organic phase was dried over MgSO4, the ether removed on a rotary evaporator and the residue recrystallized from ethanol, yielding the intermediate 1-hexadecyl-3-trityl glycerol (129 g, 70%). The 2 position of this intermediate was alkylated with tetradecyl bromide in the same manner (powdered KOH in toluene) as described earlier for the dialkylation of benzyl glycerol in the preparation of 1,2-dihexadecyl glycerol. The resulting 1-hexadecyl-2-tetradecyl-3-trityl glycerol (128 g) was dissolved in 300 ml of petroleum ether. At room temperature 30 g of anhydrous hydrogen chloride was added. A precipitate formed within a short time. The slurry was stirred at room temperature for 4 hours and then filtered. The solids were recrystallized from acetone (10° C.) to give 45.6 g of product, m.p. 42°-3° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-Bis(hexadecyloxy)propan-1-ol facilitate the study of DNA hybridization on artificial lipid bilayers?

A1: In the study, this compound acts as a lipid anchor. It is attached to the 5’ end of probe oligonucleotides. These modified oligonucleotides are then integrated into an artificial lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). This immobilization strategy allows researchers to investigate DNA hybridization events occurring directly at the bilayer surface. [] The presence of the lipid anchor helps to localize the probe DNA within the hydrophobic environment of the bilayer, mimicking the organization found in biological membranes.

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